molecular formula C8H10N4 B1328754 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine CAS No. 914203-53-5

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

Cat. No.: B1328754
CAS No.: 914203-53-5
M. Wt: 162.19 g/mol
InChI Key: OQNXJRHACUNVJJ-UHFFFAOYSA-N
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Description

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-amine with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
  • 4,5-Dihydro-1H-imidazol-2-yl)pyridine

Uniqueness

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is unique due to its dual-ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific binding interactions .

Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7-2-1-6(5-12-7)8-10-3-4-11-8/h1-2,5H,3-4H2,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNXJRHACUNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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